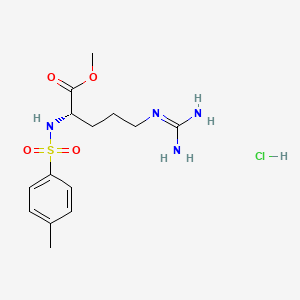

N-4-Tosyl-L-arginine methyl ester hydrochloride

Description

Significance and Multifaceted Utility of Tos-Arg-OMe.HCl in Biochemical Investigations

The primary significance of Tos-Arg-OMe.HCl lies in its function as a substrate for a variety of serine proteases. peptide.com These enzymes are fundamental to countless physiological processes, and their dysregulation is often implicated in disease. nih.govmdpi.com Consequently, the ability to accurately measure their activity is crucial for both basic research and diagnostic applications. lookchem.com

Researchers utilize Tos-Arg-OMe.HCl to quantify the activity of enzymes such as trypsin, thrombin, and plasmin. peptide.comsigmaaldrich.com For instance, it has been employed as a substrate to assess trypsin-like activity in diverse biological samples, including pancreatic extracts and intestinal fluids. sigmaaldrich.comscientificlabs.co.ukottokemi.com The enzymatic reaction involves the hydrolysis of the ester bond in the Tos-Arg-OMe.HCl molecule, a process that can be monitored to determine the rate of enzyme activity. This application is vital for studying enzyme kinetics and inhibition, providing insights into the mechanisms of various biological pathways. myskinrecipes.com

Beyond its role as a simple substrate, Tos-Arg-OMe.HCl also functions as an inhibitor of specific cellular machinery. lookchem.com Notably, it binds to the anaphase-promoting complex (APC), a key regulator of the cell cycle, preventing its activation and leading to mitotic arrest. lookchem.comglpbio.com This property makes it a valuable research tool in molecular biology and cancer research for investigating cell division processes. glpbio.com Its utility extends to drug development, where it can serve as a starting point for designing more potent and selective enzyme inhibitors for therapeutic purposes. lookchem.commyskinrecipes.com

Table 1: Key Applications of Tos-Arg-OMe.HCl in Biochemical Research

| Application Area | Specific Use | Key Enzymes Studied |

|---|---|---|

| Enzyme Kinetics | Measuring the rate of enzymatic reactions and studying inhibition mechanisms. myskinrecipes.com | Trypsin, Thrombin, Plasmin peptide.comsigmaaldrich.com |

| Protease Activity Assays | Quantifying enzyme presence and activity in biological samples. lookchem.comscientificlabs.co.uk | Trypsin-like proteases ottokemi.com |

| Cell Biology Research | Inducing mitotic arrest by inhibiting the anaphase-promoting complex (APC). glpbio.com | Anaphase-Promoting Complex lookchem.com |

| Drug Discovery | Serving as a lead compound for the development of therapeutic enzyme inhibitors. myskinrecipes.com | Serine Proteases lookchem.com |

| Peptide Synthesis | Acting as a protecting group for arginine residues during chemical synthesis. myskinrecipes.com | Not Applicable |

Historical Trajectory and Foundational Contributions of Tos-Arg-OMe.HCl in Enzymology

The development and adoption of Tos-Arg-OMe.HCl are intrinsically linked to the broader history of enzymology. The mid-20th century marked a pivotal period in which the study of enzymes transitioned from qualitative observation to quantitative analysis. A major leap forward was the elucidation of the first enzyme structures, such as that of chymotrypsin (B1334515) in 1967, which revealed the detailed architecture of the active site. nih.gov

This new structural understanding spurred the development of synthetic substrates designed to probe the mechanisms of specific enzymes. Tos-Arg-OMe.HCl emerged as a foundational tool in this era. Its design, featuring a tosyl group and a methyl ester, allowed for the specific and sensitive measurement of the activity of trypsin-like proteases, which cleave peptide bonds following arginine or lysine (B10760008) residues.

The availability of reliable synthetic substrates like Tos-Arg-OMe.HCl was a critical advance. It enabled researchers to move beyond using complex protein substrates and perform highly controlled experiments to determine kinetic parameters, test inhibitor efficacy, and understand enzyme specificity. This laid the groundwork for decades of research into the roles of serine proteases in health and disease, from blood coagulation to digestion and beyond. nih.gov The principles established through the use of such compounds continue to underpin modern biochemical and diagnostic methodologies.

Table 2: Physicochemical Properties of Tos-Arg-OMe.HCl

| Property | Value |

|---|---|

| CAS Number | 1784-03-8 sigmaaldrich.com |

| Molecular Formula | C₁₄H₂₂N₄O₄S·HCl cymitquimica.com |

| Molecular Weight | 378.88 g/mol cymitquimica.com |

| Appearance | White crystalline powder lookchem.com |

| Melting Point | 145-147 °C sigmaaldrich.com |

| Storage Temperature | -20°C lookchem.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1784-03-8 |

|---|---|

Molecular Formula |

C14H23N4O4S+ |

Molecular Weight |

343.42 g/mol |

IUPAC Name |

diaminomethylidene-[(4S)-5-methoxy-4-[(4-methylphenyl)sulfonylamino]-5-oxopentyl]azanium |

InChI |

InChI=1S/C14H22N4O4S/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17)/p+1/t12-/m0/s1 |

InChI Key |

FKMJXALNHKIDOD-LBPRGKRZSA-O |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC[NH+]=C(N)N)C(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)OC |

Appearance |

Solid powder |

boiling_point |

86.3 °C |

density |

Relative density (water = 1): 0.77 |

flash_point |

-11 °C |

melting_point |

-80 °C |

Other CAS No. |

994-05-8 |

physical_description |

COLOURLESS LIQUID. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TAME HCl; TAME Hydrochloride; Ts-Arg-Me Hydrochloride; Ts-Arg-OMe Hydrchloride; |

vapor_density |

Relative vapor density (air = 1): 3.6 |

vapor_pressure |

Vapor pressure, kPa at 20 °C: 9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tos Arg Ome.hcl

Chemical Synthesis Pathways for Tos-Arg-OMe.HCl

The preparation of Nα-p-Tosyl-L-arginine methyl ester hydrochloride typically proceeds through a controlled derivatization of L-arginine.

Esterification Reactions for Methyl Ester Formation

The formation of the methyl ester involves the esterification of the carboxylic acid group of L-arginine. This is a common procedure in amino acid chemistry, often achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. Methods reported for amino acid methyl ester hydrochloride formation include using gaseous hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, or thionyl chloride (SOCl2) in methanol. fishersci.ca Another convenient method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature, yielding amino acid methyl ester hydrochlorides in good to excellent yields. sigmaaldrich.comfishersci.ca

For L-arginine, this step would yield L-arginine methyl ester dihydrochloride (B599025) (H-Arg-OMe.2HCl), where both the alpha-amino group and the guanidino group are protonated, and the carboxyl group is esterified. fishersci.canih.gov

Strategic Application of Protecting Group Chemistry in Arginine Derivative Synthesis

Protecting groups are indispensable in organic synthesis, particularly in peptide chemistry, to selectively block reactive functional groups and prevent undesired side reactions during chemical transformations. nih.gov The tosyl group (p-toluenesulfonyl, Ts or Tos) is a sulfonyl-based protecting group derived from p-toluenesulfonyl chloride (TosCl). fishersci.cafishersci.cacenmed.comlabsolu.cauni.lu

In the context of Tos-Arg-OMe.HCl, the tosyl group is strategically applied to the Nα (alpha-amino) position of arginine. labsolu.casigmaaldrich.comchemimpex.comthermofisher.comsigmaaldrich.comnih.govnih.gov This Nα-protection is crucial to control reactivity during subsequent synthetic steps. The guanidino group of arginine, being strongly basic (pKa ~12.5), remains protonated in the hydrochloride salt form. nih.gov

A plausible synthetic pathway for Tos-Arg-OMe.HCl would involve:

Esterification: Reacting L-arginine with methanol under acidic conditions (e.g., with thionyl chloride or HCl gas) to form L-arginine methyl ester hydrochloride. This step protects the carboxyl group as a methyl ester.

Nα-Tosylation: Subsequently, the alpha-amino group of L-arginine methyl ester is selectively tosylated using p-toluenesulfonyl chloride (TosCl) in the presence of a suitable base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid generated and facilitate the reaction. Careful control of reaction conditions is necessary to ensure selective tosylation of the alpha-amino group over the guanidino group, although the guanidino group's basicity and protonation in the hydrochloride salt can help direct the Nα-selectivity.

Integration of Tos-Arg-OMe.HCl in Peptide Synthesis Protocols

Tos-Arg-OMe.HCl serves as a protected amino acid building block in peptide synthesis. chemimpex.comcalpaclab.com Its suitability for both solid-phase and solution-phase approaches has been noted. nih.gov

Role as a Key Reagent in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), amino acids are sequentially added to a growing peptide chain anchored to an insoluble resin. sigmaaldrich.com The alpha-amino group of each incoming amino acid must be temporarily protected to prevent self-polymerization and ensure directional chain elongation. nih.gov While widely used Nα-protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are typically removed under mild conditions (e.g., piperidine (B6355638) for Fmoc, trifluoroacetic acid for Boc), the tosyl group, when used for Nα-protection, generally requires harsher conditions for removal, such as anhydrous HF or trifluoromethanesulfonic acid (TFMSA). nih.gov

This characteristic implies that if Tos-Arg-OMe.HCl is directly incorporated into an SPPS sequence as an Nα-protected amino acid, the tosyl group would typically function as a permanent protection until a final, global deprotection step involving strong acid cleavage from the resin. This approach is less common for iterative SPPS compared to Fmoc or Boc strategies due to the harsh deprotection requirements of the tosyl group, which could impact other sensitive functionalities in the growing peptide. However, it could be utilized in specific fragment condensation strategies where the tosyl group is removed along with the peptide from the resin in a single, strong acid treatment.

Utilization in Solution-Phase Peptide Synthesis Approaches

In solution-phase peptide synthesis (LPPS or SolPPS), peptide fragments or individual amino acids are coupled in a homogeneous solution. ekb.eg Tos-Arg-OMe.HCl, as a fully protected amino acid, can be readily integrated into these protocols. The methyl ester serves as a C-terminal protecting group, while the Nα-tosyl group protects the alpha-amino functionality.

In solution-phase synthesis, Tos-Arg-OMe.HCl could be used in several ways:

As a C-terminal amino acid: The methyl ester group could be hydrolyzed to a free carboxylic acid, which is then activated for coupling to the N-terminus of another amino acid or peptide fragment. The Nα-tosyl group would remain intact during this coupling.

As an N-terminal amino acid: The Nα-tosyl group would need to be removed to expose the free alpha-amino group, which then reacts with an activated carboxyl group of another amino acid or peptide. This deprotection step would require strong acid treatment.

As a component in fragment condensation: Pre-synthesized protected peptide fragments, where Tos-Arg-OMe.HCl might be an internal residue or at either terminus, can be coupled to form larger peptides.

Functional Derivatization of Tos-Arg-OMe.HCl for Specialized Research Probes

The inherent chemical functionalities of Tos-Arg-OMe.HCl, particularly its tosyl-protected alpha-amino group, methyl ester, and the guanidino group of the arginine side chain, provide multiple sites for chemical modification. These derivatizations are strategically employed to create compounds with enhanced properties for specific research applications, ranging from molecular labeling to the development of novel peptide therapeutics.

Synthesis of Labeled Probes (e.g., Fluorophores, Radionuclide-Bearing Moieties)

The derivatization of arginine and its protected forms, such as Tos-Arg-OMe.HCl, plays a significant role in the synthesis of labeled probes. A key strategy involves conjugating fluorophores or radionuclide-bearing moieties to the Nω-carbamoyl residue of arginine derivatives. issuu.com This approach allows for the creation of molecular tools that can be tracked or used for imaging in biological systems.

While specific examples directly detailing the derivatization of Tos-Arg-OMe.HCl with fluorophores or radionuclides are not extensively documented, the broader principle applies to arginine derivatives. For instance, the development of novel fluorescent probes for the enantioselective recognition of arginine highlights the potential for creating such labeled entities. chemsrc.com Furthermore, advanced labeling techniques like "click chemistry," specifically copper-free strain-promoted alkyne-azide cycloadditions (SPAAC), are widely utilized for radiolabeling various biomolecules with isotopes like fluorine-18. iris-biotech.deiris-biotech.de If Tos-Arg-OMe.HCl or its modified forms are engineered to incorporate azide (B81097) or alkyne functionalities, they could serve as precursors for such radiolabeled probes. The versatility of arginine derivatives makes them suitable candidates for integration into complex biomolecular constructs via these highly efficient and specific chemical reactions.

Generation of Arginine Mimetics and Analogs for Peptide Engineering

Arginine mimetics and analogs derived from Tos-Arg-OMe.HCl are highly sought after in peptide engineering to address challenges such as improving pharmacokinetic profiles and enhancing proteolytic stability. issuu.com The modification of arginine residues can significantly impact a peptide's resistance to enzymatic degradation, particularly by proteases like trypsin. issuu.com

A prominent strategy in this area is the bioisosteric replacement of the arginine guanidino group. This involves substituting the native guanidino moiety with an amino-functionalized, Nω-carbamoylated arginine. This modification results in a derivative with lowered basicity, yet it remains sufficiently basic (pKₐ ~ 8) to be protonated at physiological pH, maintaining crucial biological interactions. issuu.com Such modified arginine derivatives, often Nα-Fmoc protected and bearing Boc-protected terminal amino groups, can be successfully incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. issuu.com

A direct example of derivatization involving Nω-tosyl-L-arginine methyl ester hydrochloride (Tos-Arg-OMe.HCl) is its use in the synthesis of Nα-(N-tert-Butoxycarbonyl-L-prolyl)-Nω-tosyl-L-arginine methyl ester. This dipeptidomimetic is formed by reacting Nω-tosyl-L-arginine hydrochloride with thionyl chloride (SOCl₂) to form the methyl ester, followed by coupling with N-tert-Butoxycarbonyl-L-proline. mdpi.com This illustrates how Tos-Arg-OMe.HCl can be directly utilized as a building block for creating more complex peptide analogs.

Furthermore, tosylated arginine derivatives, including those related to Tos-Arg-OMe.HCl, serve as crucial intermediates in the synthesis of various analogs. For instance, Nα-tosyl-L-arginine chloromethyl ketone (TACK) is synthesized from Tos-Arg(NO₂)-OH (Nα-p-Tosyl-Nω-nitro-L-arginine) via its acid chloride, Tos-Arg(NO₂)-Cl. core.ac.uk TACK acts as an irreversible inhibitor of certain proteases, demonstrating the utility of tosylated arginine analogs in enzyme studies. Additionally, tosylated arginine derivatives have been employed as starting materials for synthesizing modified peptide nucleic acids (PNAs), highlighting their versatility as building blocks in the broader field of biomolecular engineering. unipr.it

Enzymatic Interactions and Mechanistic Studies of Tos Arg Ome.hcl

Substrate Specificity Characterization of Proteases with Tos-Arg-OMe.HCl

Tos-Arg-OMe.HCl is recognized as a synthetic substrate for a range of serine proteases, enabling the characterization of their hydrolytic activities and substrate recognition profiles.

Tos-Arg-OMe.HCl is a well-established synthetic substrate for trypsin and various trypsin-like proteases. It has been employed to evaluate trypsin-like activity in biological samples, including midgut extracts, pancreatin, and human intestinal samples. sigmaaldrich.compeptide.com

Studies on chum salmon trypsins (ST-1, ST-2, and ST-3) using Tos-L-Arg-OMe (TAME) as a substrate have revealed specific kinetic parameters. The apparent Michaelis constant (Km) values for these isoforms ranged from 0.08 to 0.19 mM, with turnover numbers (kcat) between 0.57 and 1.15 s⁻¹. researchgate.net For bovine trypsin, the Km value for TAME is reported as 0.44 mM, while for porcine trypsin, it is 2.07 mM. researchgate.net These kinetic differences highlight variations in substrate affinity among different trypsin sources.

Table 1: Kinetic Parameters of Trypsin Isoforms with Tos-L-Arg-OMe (TAME) as Substrate

| Enzyme Source | Km (mM) | kcat (s⁻¹) |

| Chum Salmon Trypsin | 0.08–0.19 | 0.57–1.15 |

| Bovine Trypsin | 0.44 | - |

| Porcine Trypsin | 2.07 | - |

Note: kcat values for bovine and porcine trypsin with TAME were not explicitly found in the provided snippets.

Beyond trypsin, Tos-Arg-OMe.HCl also serves as a substrate for other important serine proteases, including plasmin and thrombin. sigmaaldrich.compeptide.com Thrombin, a key enzyme in coagulation, exhibits trypsin-like specificity, preferentially cleaving peptide bonds after arginine and lysine (B10760008) residues. Tos-Arg-OMe was specifically developed as a substrate for thrombin. researchgate.net

The esterase activity of human α-thrombin, when using Tos-Arg-OMe as a substrate, can be activated by indole (B1671886) at a substrate concentration of 1 mM. However, this activation is not observed at higher substrate concentrations (e.g., 5 mM). Furthermore, the esterase activity of thrombin on Tos-Arg-OMe was found to be fourfold greater in the absence of NaCl. glpbio.com

The utility of Tos-Arg-OMe.HCl extends to probing the differential substrate recognition by various serine endopeptidases. For instance, while it is a good substrate for trypsin, honeydew melon protease D, a plant serine endopeptidase, does not cleave Tos-Arg-OMe. peptide.com This enzyme appears to lack the ability to cleave ester substrates that possess a positively charged residue, such as arginine, at the P1 position, illustrating distinct substrate specificities among serine proteases. peptide.com

Elucidation of Enzyme Inhibition Mechanisms by Tos-Arg-OMe.HCl

In addition to its role as a substrate, Tos-Arg-OMe.HCl is recognized for its inhibitory properties against specific enzyme targets, providing insights into their regulatory mechanisms.

Tos-Arg-OMe.HCl (TAME hydrochloride) is a known inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C or APC), a ubiquitin ligase crucial for cell cycle progression. researchgate.net Its inhibitory action prevents the activation of APC by its co-activators, Cdc20 and Cdh1, thereby inducing mitotic arrest. researchgate.net

The mechanistic basis of APC inhibition by TAME involves several key interactions:

TAME inhibits the association of Cdc20 with mitotic APC and Cdh1 with interphase APC. researchgate.net

It reduces the catalytic efficiency (kcat) of the APC(Cdc20)/cyclin B1 complex without affecting its substrate affinity (Km), which leads to a slowing of the initial ubiquitination of unmodified cyclin B1. researchgate.net

TAME prematurely terminates the ubiquitination of cyclin B1. researchgate.net

In the absence of APC substrates, TAME can induce the dissociation of Cdc20 from the APC by promoting Cdc20 auto-ubiquitination in its N-terminal region. This effect can be counteracted by Cyclin B1. researchgate.net

Table 2: Binding Affinities of TAME with APC Subunits (Computational Studies)

| APC Subunit | Binding Pocket | Binding Affinity (kcal/mol) | Binding Free Energy (kcal/mol) | Primary Contributor |

| APC3 | IR binding pocket | ~-7.3 | -22.25 ± 1.12 | Van der Waals |

| APC8 | Cbox binding pocket | ~-5.7 | - | - |

Tos-Arg-OMe.HCl is broadly categorized as an enzyme inhibitor and a protease inhibitor. sigmaaldrich.comresearchgate.net A notable example of its broader inhibitory action is its classification as a potent inhibitor of the serine protease found in Leishmania. Its mechanism of inhibition in this context involves binding to the enzyme's active site, thereby interfering with the enzymatic reaction. Additionally, Tos-Arg-OMe.HCl has been reported to possess anti-HIV activities, which may be attributed to its ability to inhibit HIV replication. These findings suggest a wider range of interactions with various proteases beyond its well-characterized role as a substrate.

Kinetic Analysis of Enzyme-Tos-Arg-OMe.HCl Reactions

Tos-Arg-OMe.HCl serves as a valuable tool for conducting kinetic analyses of enzymes, offering insights into their catalytic mechanisms and efficiency. Its hydrolysis by proteases like trypsin and thrombin can be monitored spectrophotometrically, typically by observing the increase in absorbance at specific wavelengths as the product is formed sigmaaldrich.cnredalyc.org.

Determination of Kinetic Parameters (e.g., Kcat, Km)

The Michaelis-Menten kinetic parameters, Km (Michaelis constant) and kcat (catalytic rate constant), are fundamental in characterizing enzyme-substrate interactions. These parameters provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency.

For example, trypsin purified from the spleen of tongol tuna (Thunnus tonggol) has been characterized using Nα-p-tosyl-L-arginine methyl ester hydrochloride (TAME) as a substrate. The enzyme exhibited a Km of 0.25 mM and a kcat of 200 s⁻¹ nih.gov. Another study on trypsin from jumbo squid (Dosidicus gigas) hepatopancreas reported Km and kcat values of 0.085 ± 1.45 mM and 1.76 ± 0.12 s⁻¹, respectively, when using BAPNA as a substrate and evaluating esterase activity with TAME redalyc.org. Furthermore, purified trypsin from Atlantic wolfish showed significantly higher catalytic efficiency (kcat/Km) than porcine pancreatic trypsin when tested with TAME researchgate.net.

These kinetic parameters are crucial for understanding the efficiency with which an enzyme converts Tos-Arg-OMe.HCl into its products. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster catalytic turnover rate.

Table 1: Kinetic Parameters for Enzyme-Catalyzed Hydrolysis of Tos-Arg-OMe.HCl

| Enzyme Source | Substrate (if different from Tos-Arg-OMe.HCl) | Km (mM) | kcat (s⁻¹) | Reference |

| Tongol Tuna Trypsin | Nα-p-tosyl-L-arginine methyl ester HCl | 0.25 | 200 | nih.gov |

| Jumbo Squid Trypsin | BAPNA (esterase activity with TAME) | 0.085 ± 1.45 | 1.76 ± 0.12 | redalyc.org |

Analysis of Reaction Rates and Substrate Turnover in Vitro

The analysis of reaction rates and substrate turnover in vitro using Tos-Arg-OMe.HCl provides direct measurements of enzyme activity under controlled conditions. The rate of hydrolysis is typically determined by monitoring the formation of the product (e.g., p-tosyl-arginine) over time, often through spectrophotometric methods redalyc.org.

For instance, nerve growth factor (NGF) has been shown to hydrolyze Tos-Arg-OMe, with the rate of hydrolysis being nearly ten times that of Tos-Lys-OMe. On a molar basis, NGF demonstrated activity comparable to trypsin when Tos-Arg-OMe was used as a substrate pnas.org. Human α-thrombin's Tos-Arg-OMe esterase activity has also been studied, showing activation by indole at certain substrate concentrations researchgate.net.

Substrate turnover refers to the number of substrate molecules converted into product per unit time by a single enzyme molecule. High turnover rates indicate efficient catalysis. The use of Tos-Arg-OMe.HCl as a synthetic substrate allows for precise measurement of these rates, which are essential for characterizing the catalytic power of an enzyme and for comparative studies between different enzyme variants or under varying environmental conditions.

Examination of Allosteric or Cooperative Effects

While Tos-Arg-OMe.HCl is primarily known as a direct substrate for serine proteases, its involvement in reactions exhibiting allosteric or cooperative effects has also been explored. Allosteric regulation involves the binding of an effector molecule to a site distinct from the active site, leading to a conformational change that alters the enzyme's activity nih.gov. Cooperative effects, a specific type of allosteric regulation, occur when the binding of one ligand to an enzyme influences the binding affinity of subsequent ligands.

A notable example demonstrates the involvement of Nα-4-tosyl-L-arginine methyl ester hydrochloride (TAME) in accelerating ATP hydrolysis in a ternary system with Mg(II) ions and ATP rsc.orgchemsrc.com. Kinetic studies in this Mg(II)–TAME–ATP ternary system showed a hydrolysis rate constant of ATP of 2.16 × 10⁻² h⁻¹ at pH 7 rsc.org. This acceleration suggests that both Mg(II) ions and TAME can influence the ATP hydrolysis process, potentially through supramolecular interactions. The guanidinium (B1211019) group and the aromatic ring of TAME interact with ATP via β and γ phosphates and the adenine (B156593) ring, mainly through electrostatic interactions and π–π stacking rsc.org. This indicates that TAME, beyond its role as a protease substrate, can participate in complex molecular interactions that modulate reaction rates, highlighting its potential involvement in allosteric-like mechanisms in specific multi-component systems.

Table 2: ATP Hydrolysis Rate in Mg(II)–TAME–ATP Ternary System

| System | pH | Temperature (°C) | Hydrolysis Rate Constant (h⁻¹) | Reference |

| Mg(II)–TAME–ATP Ternary | 7 | 60 | 2.16 × 10⁻² | rsc.org |

Applications of Tos Arg Ome.hcl in Advanced Biochemical and Cellular Investigations

Development and Optimization of Enzymatic Assays Utilizing Tos-Arg-OMe.HCl

Tos-Arg-OMe.HCl functions as a synthetic substrate for a range of serine proteases, making it invaluable for developing and optimizing enzymatic assays. Its application allows for the determination of the activity and presence of these enzymes from various organic sources.

Table 1: Serine Proteases for which Tos-Arg-OMe.HCl Serves as a Substrate

| Protease | Role of Tos-Arg-OMe.HCl |

| Trypsin | Synthetic Substrate |

| Thrombin | Synthetic Substrate |

| Plasmin | Synthetic Substrate |

| Other Proteases | Synthetic Substrate |

While high-throughput screening (HTS) generally involves testing numerous chemical substances for biological activity, Tos-Arg-OMe.HCl's utility as a substrate for common proteases positions it as a suitable component in such methodologies. Its use in biochemical assays provides critical data for research and development, including the assessment of enzyme activity. The compound's properties can be leveraged in HTS to identify modulators of protease activity.

In the diagnostics industry, Tos-Arg-OMe.HCl serves as a vital reagent for the detection and quantification of protease activity. Its specificity for serine proteases enables accurate assessment of enzyme function, which can assist in the diagnosis of conditions associated with abnormal protease activity. The analysis of protease activity and their substrates is crucial for defining the biological functions of these enzymes and for designing new diagnostics and therapeutics that target protease dysregulation in disease.

Research on Protein-Protein Interactions and Cell Cycle Regulation

Tos-Arg-OMe.HCl plays a significant role in studies investigating protein-protein interactions and the intricate mechanisms of cell cycle regulation, particularly through its interaction with the Anaphase-Promoting Complex (APC).

A key application of Tos-Arg-OMe.HCl (TAME hydrochloride) is its ability to bind to the ubiquitin ligase Anaphase-Promoting Complex (APC), thereby inhibiting its activation by Cdc20 and Cdh1. This inhibition leads to mitotic arrest, making Tos-Arg-OMe.HCl a valuable tool in studying cell cycle progression and the development of treatments for various diseases.

Table 2: Effects of Tos-Arg-OMe.HCl on APC and Mitotic Processes

| Target/Process | Effect of Tos-Arg-OMe.HCl |

| APC Activation | Inhibits activation by Cdc20 and Cdh1, leading to mitotic arrest. |

| Cdc20 Association with APC | Inhibited in mitotic APC. |

| Cdh1 Association with APC | Inhibited in interphase APC. |

| Cyclin B1 Ubiquitination | Prematurely terminated, leading to stabilization of Cyclin B1. |

By modulating the activity of the APC, Tos-Arg-OMe.HCl directly impacts cellular signaling pathways that govern cell division and protein degradation. Its use aids in the exploration of protein-protein interactions, which is fundamental for understanding complex cellular processes and for the development of new therapeutic strategies. The compound's influence on key cell cycle regulators underscores its importance in elucidating the intricate networks of cellular signaling.

Utilization as a Biochemical Probe for Functional Modulation

Tos-Arg-OMe.HCl is extensively employed as a biochemical probe for functional modulation in various research contexts. It functions as an enzyme inhibitor, particularly against the APC, and as a synthetic substrate for serine proteases. Its capacity to bind to and inhibit the APC makes it a valuable tool for investigating cell cycle regulation and for the development of potential treatments for various diseases. Furthermore, it is utilized to study the inhibition of proteases, thereby contributing to a deeper understanding of enzyme mechanisms and facilitating the design of potential therapeutic agents. The compound's application as a biochemical probe extends to exploring its effects on cellular responsiveness and its potential in modulating biological functions.

Investigation of Responsiveness of Cells to Ion Channels (e.g., Sodium Channels)

The utility of Tos-Arg-OMe.HCl in ion channel research primarily stems from its application in assays designed to quantify trypsin activity or to control the proteolytic effects of trypsin on cellular components, including ion channels. sigmaaldrich.compsu.edu Trypsin, a serine protease, has been shown to influence the activity of certain ion channels, such as the epithelial sodium channel (ENaC). nih.gov

Detailed Research Findings: Studies investigating the regulation of sodium transport in biological systems, such as the toad bladder, have utilized Tos-Arg-OMe.HCl to assess the proteolytic potency of trypsin. In these experiments, the hydrolysis of Tos-Arg-OMe.HCl by trypsin is measured to quantify enzyme activity. psu.edu This approach allows researchers to understand how trypsin's activity, which can irreversibly block sodium channels, affects cellular responsiveness. For instance, the ability of trypsin to block Na channels has been employed to study hormone effects on sodium transport. psu.edu

Furthermore, research on the epithelial sodium channel (ENaC) in microdissected mouse renal distal tubules has demonstrated that trypsin can activate ENaC, leading to an increase in amiloride-sensitive whole-cell current. Crucially, this stimulatory effect of trypsin was absent when trypsin was applied in the presence of an excess of soybean trypsin inhibitor, highlighting the importance of protease activity in ENaC modulation. nih.gov While Tos-Arg-OMe.HCl is not explicitly cited as the inhibitor in this specific finding, its known function as a trypsin inhibitor or substrate indicates its potential or actual use in similar experimental designs to control or quantify trypsin's influence on ion channel dynamics. sigmaaldrich.com

The kinetic parameters of Tos-Arg-OMe.HCl as a substrate for trypsin provide quantitative insights into this interaction, allowing for precise control and measurement of proteolytic activity in cellular assays. For instance, studies characterizing purified trypsin from sources like Asian seabass pyloric caeca have determined specific kinetic constants for the hydrolysis of Tos-Arg-OMe.HCl. mdpi.com

Table 1: Kinetic Parameters for Hydrolysis of Tos-Arg-OMe.HCl by Purified Seabass Trypsin

| Parameter | Value | Unit | Source |

| Substrate | Tos-Arg-OMe.HCl | - | mdpi.com |

| Enzyme | Purified Seabass Trypsin | - | mdpi.com |

| Km | 0.09 | mM | mdpi.com |

| kcat | 4.8 | s⁻¹ | mdpi.com |

This data illustrates the efficiency with which trypsin processes Tos-Arg-OMe.HCl, underscoring its utility in assays designed to monitor or control trypsin's presence and activity in complex biological samples. By modulating trypsin activity, either through its use as a substrate for quantification or as an inhibitor (when applicable), Tos-Arg-OMe.HCl indirectly contributes to the investigation of how proteolytic events influence the function and responsiveness of ion channels in cellular contexts.

Structure Activity Relationship Sar and Computational Approaches for Tos Arg Ome.hcl

Delineation of Structural Elements Governing Enzymatic Recognition and Catalysis

Tos-Arg-OMe.HCl is a synthetic substrate recognized by a variety of proteases, including trypsin, thrombin, and plasmin. scientificlabs.co.ukchimmed.ru Its structure can be dissected into three primary components, each contributing uniquely to its function.

The L-Arginine Residue : The core of the molecule's specificity lies in the L-arginine amino acid. Serine proteases like trypsin exhibit a strong preference for cleaving peptide bonds following positively charged amino acids. ebi.ac.uk The long side chain of arginine is terminated by a guanidinium (B1211019) group, which is protonated and positively charged at physiological pH. This positive charge is fundamental for the substrate's entry and binding into the enzyme's specificity pocket, known as the S1 pocket. purdue.edu In trypsin, the S1 pocket contains a negatively charged aspartic acid residue (Asp189) at its base, which forms a stabilizing salt bridge with the positively charged guanidinium group of the arginine substrate. ebi.ac.uknih.gov This electrostatic interaction is the primary determinant of trypsin's specificity.

The Nα-Tosyl Group : The amino terminus of the arginine is protected by a p-toluenesulfonyl (tosyl) group. This bulky, aromatic group serves multiple functions. It prevents the substrate from being recognized by aminopeptidases and mimics a preceding amino acid residue (P2) in a peptide chain. The tosyl group contributes to the binding affinity through hydrophobic interactions with non-polar regions of the enzyme's active site cleft, further stabilizing the enzyme-substrate complex.

The C-Terminal Methyl Ester : The carboxyl group of the arginine is modified into a methyl ester (-OMe). This feature is critical for its function as a chromogenic or titratable substrate. The ester bond is the scissile bond that is attacked and hydrolyzed by the enzyme's catalytic machinery, specifically the serine nucleophile in the active site. ebi.ac.uk The hydrolysis of this ester bond releases methanol (B129727) and Nα-Tosyl-L-arginine, a reaction that can be monitored to determine the rate of enzyme activity. nih.gov

The precise arrangement of these three elements—the specific side chain for recognition, a hydrophobic N-terminal cap, and a hydrolyzable ester bond—makes Tos-Arg-OMe.HCl an effective and widely used tool for assaying the activity of trypsin-like serine proteases. scientificlabs.co.uk

Rational Design Principles for Tos-Arg-OMe.HCl Analogs with Tuned Specificity

Rational design is a strategy that leverages the understanding of enzyme-substrate interactions to create new molecules with modified properties, such as enhanced activity or altered specificity. nih.govnih.govresearchgate.net Applying these principles to Tos-Arg-OMe.HCl allows for the development of analogs tailored for specific research applications.

The primary target for modification is the P1 residue, which is the arginine in Tos-Arg-OMe.HCl. The specificity of serine proteases is largely dictated by the nature of the S1 binding pocket. purdue.eduresearchgate.net Therefore, changing the P1 side chain is the most direct way to alter the substrate's target enzyme. For example, replacing arginine with a large, hydrophobic residue like phenylalanine would shift the specificity from trypsin to chymotrypsin (B1334515), which has a deep, non-polar S1 pocket. nih.govyoutube.com

Another design principle involves altering the scissile bond. Replacing the methyl ester with other esters (e.g., ethyl ester) or with an amide bond (creating a peptide) can change the hydrolysis kinetics. researchgate.net Furthermore, introducing a reactive group, such as an aldehyde in place of the ester's carboxyl group, can convert the substrate into a potent transition-state analog inhibitor. nih.gov These rationally designed modifications allow for the fine-tuning of substrate performance for specific enzymatic assays or the creation of highly specific enzyme inhibitors.

| Substrate (P4-P3-P2-P1-leaving group) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Activity |

|---|---|---|---|---|

| Benzoyl-Arg-pNA | 0.96 | 0.032 | 33.3 | 1.0 |

| Octanoyl-Arg-pNA | 0.13 | 0.017 | 130.8 | 4.0 |

| Ac-Phe-Gly-Arg-pNA | 0.62 | 0.12 | 193.5 | 5.8 |

| Ac-D-Phe-Gly-Arg-pNA | 0.28 | 0.14 | 500.0 | 15.0 |

Data adapted from a study on synthetic trypsin substrates to illustrate the principles of rational design. nih.gov pNA = p-nitroanilide.

Theoretical and Computational Modeling of Molecular Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide powerful insights into the atomic-level interactions between substrates like Tos-Arg-OMe.HCl and their target enzymes. researchgate.netfrontiersin.org These techniques allow researchers to visualize the binding pose, identify key amino acid residues involved in the interaction, and estimate the binding affinity. plos.org

Molecular docking studies can predict the most favorable binding orientation of Tos-Arg-OMe.HCl within the active site of a protease. These simulations typically confirm that the positively charged guanidinium group of the arginine is positioned deep within the S1 pocket, forming strong electrostatic interactions with the key aspartate residue (Asp189 in trypsin). plos.org The tosyl group is often shown to interact with hydrophobic residues lining the entrance to the active site, such as Trp215 and Gly216 in trypsin. plos.org

Molecular dynamics (MD) simulations offer a more dynamic picture of the interaction. nih.govnih.gov By simulating the movement of atoms over time, MD can reveal the flexibility of both the substrate and the enzyme, the role of water molecules in mediating the interaction, and the stability of the enzyme-substrate complex. researchgate.netfrontiersin.org For Tos-Arg-OMe.HCl (TAME), computational studies have been used to analyze its binding to other protein targets as well, such as the anaphase-promoting complex/cyclosome (APC/c). In one such in silico investigation, docking and MD simulations were used to compare the binding of TAME to different subunits of APC/c. The results provided specific binding energy values and identified the primary forces driving the interaction. nih.gov

These computational approaches are invaluable for rational drug design and for understanding structure-activity relationships. By modeling the effects of virtual modifications to the substrate, researchers can predict which changes are most likely to improve binding affinity or alter specificity, thereby guiding the synthesis of more effective analogs. nih.gov

| Complex | Docking Binding Affinity (kcal/mol) | Calculated Binding Free Energy (kcal/mol) | Major Favorable Energy Contribution |

|---|---|---|---|

| APC3-TAME | ~ -7.3 | -22.25 ± 1.12 | van der Waals |

| APC8-TAME | ~ -5.7 | Not Reported | Not Reported |

Data from a computational study on the interaction of Tos-Arg-OMe (TAME) with APC/c subunits. nih.gov

Analytical and Methodological Considerations in Tos Arg Ome.hcl Research

Advanced Analytical Techniques for Characterization in Research Environments

Precise characterization of Tos-Arg-OMe.HCl is paramount for its reliable use in research. Advanced analytical techniques are crucial for confirming its identity, assessing its purity, and understanding its structural integrity.

Application of High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of Tos-Arg-OMe.HCl. peptide.co.jp HPLC separates compounds based on their differential interaction with a stationary phase and a mobile phase, allowing for the detection and quantification of the target compound and any impurities. For Tos-Arg-OMe.HCl, purity levels typically reported are often high, with commercial specifications indicating purities of 98% or greater, and some batches reaching 98.74% purity as determined by HPLC. selleckchem.compeptide.co.jplabsolu.ca

In the context of amino acid derivatives and peptides, purity determined by analytical HPLC using UV detection often corresponds to the percentage of the desired product in relation to the total amount of material absorbing at a specific wavelength, such as 220 nm. bachem.com This wavelength is commonly used because it detects peptide bonds and other chromophores present in amino acid derivatives. HPLC analysis can reveal the presence of peptidic by-products and other non-peptidic impurities, providing a comprehensive purity profile. bachem.com

Table 1: Illustrative HPLC Purity Data for Tos-Arg-OMe.HCl Samples

| Sample Lot | Reported Purity (% HPLC) [Source] | Notes |

| A | ≥98.0% peptide.co.jp | Typical commercial purity. |

| B | 98.74% selleckchem.com | Example of a high-purity batch. |

| C | 98% labsolu.ca | Another reported purity specification. |

| D | <2% contamination detectable by HPLC peptanova.de | Indicates high purity with minimal detectable contamination. |

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy) for Structural Confirmation

Spectroscopic methods are indispensable for confirming the structural identity of Tos-Arg-OMe.HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), provides detailed information about the atomic connectivity and chemical environment within the molecule. For Tos-Arg-OMe.HCl, NMR can confirm the presence and characteristic signals of its constituent parts: the tosyl group (aromatic protons and methyl protons), the arginine backbone (alpha-proton, beta, gamma, delta-protons, and guanidinium (B1211019) protons), and the methyl ester group (methyl protons). While specific NMR data for Tos-Arg-OMe.HCl were not extensively detailed in the search results, NMR is a standard technique for proving the purity and structure of synthetic compounds like peptide derivatives. openbiochemistryjournal.com Researchers typically expect to see distinct chemical shifts and coupling patterns corresponding to each proton and carbon environment, allowing for unambiguous structural assignment and verification of the tosyl, arginine, and methyl ester moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to detect and quantify compounds containing chromophores. The tosyl group, with its aromatic ring, acts as a chromophore and would exhibit characteristic absorption in the UV region. While specific UV-Vis data for Tos-Arg-OMe.HCl were not provided, this technique can be used for qualitative identification and quantitative analysis (e.g., concentration determination) based on the compound's molar absorptivity at its maximum absorption wavelength (λmax). For amino acid derivatives, UV detection at wavelengths around 220 nm is common for general peptide bond absorption, but the tosyl group would provide a more specific signature. bachem.com

Best Practices and Methodological Refinements for Research Reproducibility

Ensuring the reproducibility of research involving Tos-Arg-OMe.HCl requires careful attention to sample preparation, handling, and strategies to mitigate experimental interference.

Optimization of Sample Preparation and Handling for Biochemical Assays

Optimized sample preparation and handling are critical for maintaining the integrity and activity of Tos-Arg-OMe.HCl in biochemical assays. Tos-Arg-OMe.HCl is available as a hydrochloride salt, which helps prevent oligomerization and increases shelf-stability, a common issue with amino acid esters. bachem.com

Solubility and Stock Solution Preparation: Tos-Arg-OMe.HCl exhibits solubility in various solvents, which is a key consideration for preparing stock solutions for biochemical assays. It is soluble in dimethyl sulfoxide (B87167) (DMSO) at 30 mg/mL, in methanol (B129727) at 50 mg/mL, and in phosphate-buffered saline (PBS) at pH 7.2 at 10 mg/mL. glpbio.comchemicalbook.com When preparing stock solutions, it is advised to select the appropriate solvent based on the assay requirements and the compound's solubility. To enhance solubility, gentle heating to 37°C followed by sonication in an ultrasonic bath can be employed. glpbio.com

Table 2: Solubility Data for Tos-Arg-OMe.HCl

| Solvent | Solubility [Concentration] | Notes |

| DMSO | 30 mg/mL (200.59 mM) selleckchem.comglpbio.com | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. selleckchem.com |

| Methanol | 50 mg/mL chemicalbook.com | Clear, colorless solution. |

| PBS (pH 7.2) | 10 mg/mL glpbio.com | Useful for aqueous biological systems. |

Storage Conditions: Proper storage is crucial to prevent degradation and maintain the stability of Tos-Arg-OMe.HCl. The compound is typically stable for at least two years from the date of purchase when stored as supplied. chemicalbook.com For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. glpbio.comchemicalbook.com Repeated freezing and thawing should be avoided, and solutions should be stored in separate aliquots to prevent product failure. glpbio.com Some sources also suggest storage at 2-8°C for the solid form. iris-biotech.de

Strategies for Minimizing Experimental Interference in Complex Biological Matrices

When Tos-Arg-OMe.HCl is used in complex biological matrices, such as cell lysates or biological fluids, minimizing experimental interference is essential for accurate results. Biological matrices contain numerous endogenous compounds (e.g., proteins, lipids, salts, other metabolites) that can interfere with assays by affecting compound stability, solubility, or detection.

Matrix Matching and Dilution: One strategy involves matrix matching, where control samples are prepared in a similar biological matrix to account for background interference. Dilution of the biological matrix can also reduce the concentration of interfering substances, though this must be balanced with the sensitivity required for detecting Tos-Arg-OMe.HCl or its effects.

Sample Pre-treatment: Pre-treatment of biological samples is often necessary. Techniques such as protein precipitation (e.g., using organic solvents or acids), solid-phase extraction (SPE), or dialysis can remove high-molecular-weight proteins and other macromolecules that might bind to Tos-Arg-OMe.HCl, cause turbidity, or interfere with analytical detection methods. For compounds with low water solubility, like some peptide derivatives, the use of co-solvents such as DMSO in the assay buffer (e.g., Tris HCl buffer containing 3% DMSO) can be a strategy to maintain solubility and minimize interference from precipitation. openbiochemistryjournal.com

Internal Standards and Calibration: The use of internal standards in quantitative assays can help compensate for matrix effects and variations in sample processing. Calibration curves prepared in the relevant biological matrix, or a surrogate matrix, can also improve the accuracy of quantification by accounting for non-specific binding or signal suppression/enhancement.

Specificity of Assays: Designing assays with high specificity for Tos-Arg-OMe.HCl or its enzymatic products is paramount. For instance, when Tos-Arg-OMe.HCl is used as a protease substrate, ensuring that the detection method specifically measures the cleaved product and is not affected by other matrix components is vital. This may involve using highly selective detection reagents or coupling the assay with a separation technique like HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.